molecular formula C11H18O4 B2857897 1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate CAS No. 18721-65-8

1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate

Cat. No. B2857897
CAS RN: 18721-65-8
M. Wt: 214.261
InChI Key: MKCXJELMPORVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate” is a chemical compound with the CAS Number: 18721-65-8 . It has a molecular weight of 214.26 . The IUPAC name for this compound is 1-(tert-butyl) 1-ethyl cyclopropane-1,1-dicarboxylate .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate” is 1S/C11H18O4/c1-5-14-8(12)11(6-7-11)9(13)15-10(2,3)4/h5-7H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the retrieved information.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-O'-tert-butyl 1-O-ethyl cyclopropane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-8(12)11(6-7-11)9(13)15-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCXJELMPORVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step 1 A stirred suspension of tert-butyl ethyl malonate (2.01 mL, 10.6 mmol), 1,2-dibromoethane (1.01 mL, 11.7 mmol), potassium carbonate (3.67 g, 26.6 mmol) and 1-butyl-3-methylimidazolium tetrafluoroborate (0.198 mL, 1.06 mmol) in DMF (26.6 mL) was heated to 55° C. for 20 hours. Upon cooling the mixture was filtered and the solid residue was washed with Et2O. The mixture was diluted with Et2O and washed with water (×2). The organic phase was dried (Na2SO4), filtered and concentrated giving 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate which was used without further purification, 2.24 g.
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step One
Name
Quantity
26.6 mL
Type
solvent
Reaction Step One

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